molecular formula C13H17NO B14543083 2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole CAS No. 62069-45-8

2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B14543083
CAS No.: 62069-45-8
M. Wt: 203.28 g/mol
InChI Key: DZIXZORZBKMQPC-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole is an organic compound with a complex structure that includes an ethoxy group, a methylphenyl group, and a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the dihydropyrrole ring. The ethoxy group is introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-methylphenol
  • 2-Ethoxy-4-(3H)-oxoquinazoline
  • 2-Ethoxy-4-{(E)-[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate

Uniqueness

2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, such as the combination of an ethoxy group, a methylphenyl group, and a dihydropyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62069-45-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C13H17NO/c1-3-15-13-8-12(9-14-13)11-6-4-10(2)5-7-11/h4-7,9,12-13H,3,8H2,1-2H3

InChI Key

DZIXZORZBKMQPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C=N1)C2=CC=C(C=C2)C

Origin of Product

United States

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